
N-(5-(Bromomethyl)pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Bromomethyl)pyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group attached to the pyridine ring and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Bromomethyl)pyridin-3-yl)acetamide typically involves the bromination of a precursor compound, such as 5-methylpyridin-3-amine, followed by acetamidation. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce the desired pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-(Bromomethyl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-(Bromomethyl)pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(5-(Bromomethyl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetamide group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the position and nature of substituents.
3-Bromoimidazo[1,2-a]pyridines: These derivatives have a fused imidazo ring and exhibit distinct chemical properties and biological activities.
Uniqueness: N-(5-(Bromomethyl)pyridin-3-yl)acetamide is unique due to the presence of both a bromomethyl and an acetamide group, which confer specific reactivity and binding characteristics. This dual functionality allows for versatile chemical modifications and diverse applications in research and industry .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[5-(bromomethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,3H2,1H3,(H,11,12) |
InChI Key |
FNXOZQQHPAFVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


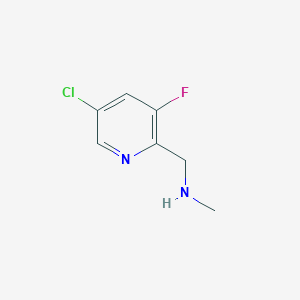
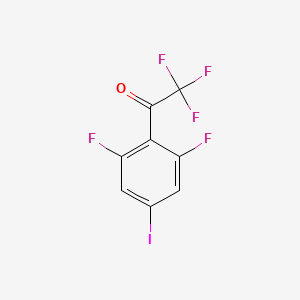

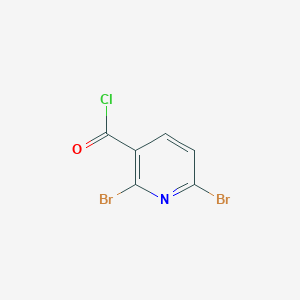




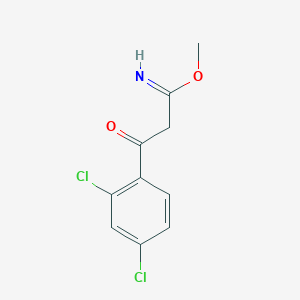
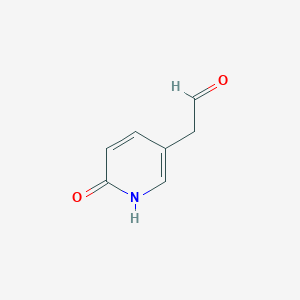
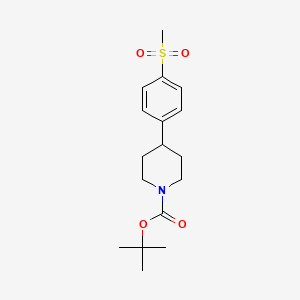

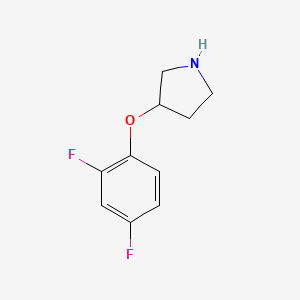
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
